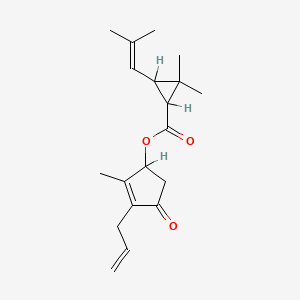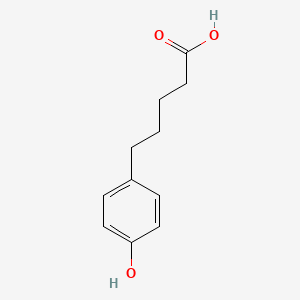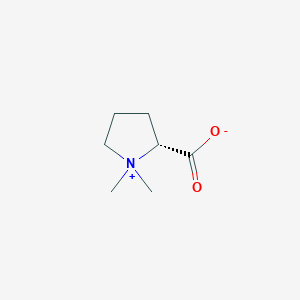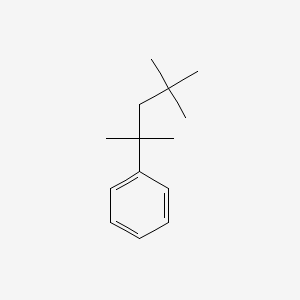
2-Methyl-2-phenyl-undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-undecane is an alkylbenzene.
Aplicaciones Científicas De Investigación
Structural Chemistry :
- A study by Watson et al. (1994) examined substituted pentacyclo[5.4.0.02, 6.03, 10.05, 9]undecanes, similar in structure to 2-Methyl-2-phenyl-undecane, focusing on their bond lengths and cage-like structures through X-ray analysis and computational methods (Watson et al., 1994).
Catalysis and Chemical Reactions :
- Research by Abdrakhmanov et al. (1989) identified the catalytic effects in the Claisen amino rearrangement of N-(1-methyl-2-butenyl)aniline in undecane solution, highlighting the influence of additives on reaction kinetics (Abdrakhmanov et al., 1989).
Biological Activity and Pharmacology :
- Terent′eva et al. (2017) synthesized bis(tetrahydroisoquinoline) derivatives of undecane, finding them to be highly cytotoxic to cancer cell cultures while exhibiting antimicrobial activity against various bacteria and fungi (Terent′eva et al., 2017).
Materials Science and Polymer Chemistry :
- Cheng et al. (1992) explored the use of 2-Methyl–2-undecanethiol in the free-radical copolymerization of styrene with N-phenyl maleimide, contributing to the understanding of charge-transfer complexes in polymer chemistry (Cheng et al., 1992).
Gas Chromatography and Chemical Analysis :
- A study by Soják et al. (1972) identified the C11-alkylbenzene products from the dehydrogenation of n-undecane, demonstrating the use of gas chromatography in the structural analysis of hydrocarbons (Soják et al., 1972).
Propiedades
Número CAS |
27854-40-6 |
|---|---|
Nombre del producto |
2-Methyl-2-phenyl-undecane |
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
2,4,4-trimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
CQMDBLRKZWOZIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
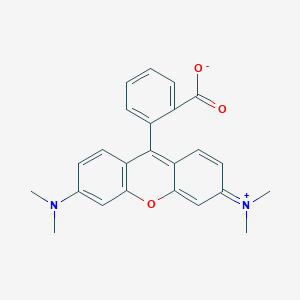
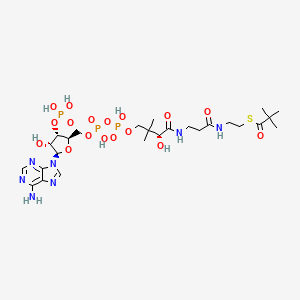
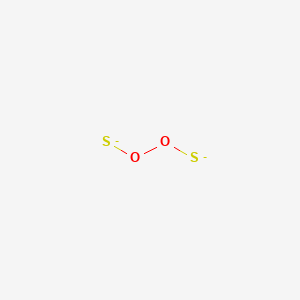
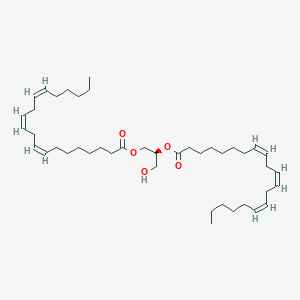
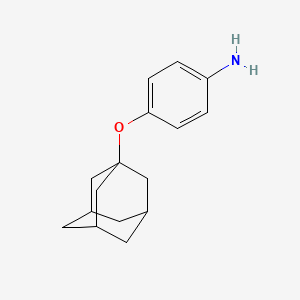
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
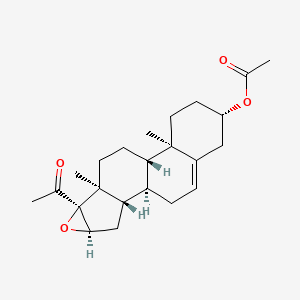
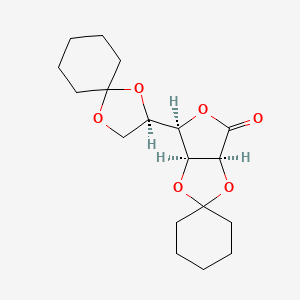
![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
